molecular formula C18H18F3N7 B12245404 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B12245404
M. Wt: 389.4 g/mol
InChI Key: WKKXILCCERBVIP-UHFFFAOYSA-N
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Description

9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine core substituted with a trifluoromethyl pyridine and an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and purine moieties.

    Reduction: Reduction reactions can be performed on the pyridine ring, especially if it contains reducible functional groups.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its purine core, which is a common motif in many biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets. The purine core can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Pyridine Derivatives: These compounds share the trifluoromethyl pyridine moiety and have similar chemical properties.

    Purine Derivatives: Compounds with a purine core, such as caffeine and adenine, have similar biological activities.

Uniqueness

What sets 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine apart is its combination of a trifluoromethyl pyridine and an octahydropyrrolo[3,4-c]pyrrole moiety, which provides unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H18F3N7

Molecular Weight

389.4 g/mol

IUPAC Name

9-methyl-6-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine

InChI

InChI=1S/C18H18F3N7/c1-26-10-25-14-16(26)23-9-24-17(14)28-7-11-5-27(6-12(11)8-28)15-13(18(19,20)21)3-2-4-22-15/h2-4,9-12H,5-8H2,1H3

InChI Key

WKKXILCCERBVIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F

Origin of Product

United States

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